molecular formula C10H13BCl2O3 B593919 2,4-Dichloro-5-isobutoxyphenylboronic acid CAS No. 1256346-46-9

2,4-Dichloro-5-isobutoxyphenylboronic acid

Cat. No. B593919
CAS RN: 1256346-46-9
M. Wt: 262.921
InChI Key: NIDCPTZXOXJCGW-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-isobutoxyphenylboronic acid is a chemical compound with the CAS Number: 1256346-46-9 . It has a molecular weight of 262.93 and its IUPAC name is 2,4-dichloro-5-isobutoxyphenylboronic acid .


Molecular Structure Analysis

The InChI Code of 2,4-Dichloro-5-isobutoxyphenylboronic acid is 1S/C10H13BCl2O3/c1-6(2)5-16-10-3-7(11)8(12)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.93 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including (2,4-Dichloro-5-isobutoxyphenyl)boronic acid, have been utilized in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications .

Biological Labelling

Boronic acids have been used for biological labelling . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .

Protein Manipulation and Modification

Boronic acids can interact with proteins, allowing for their manipulation and modification . This has been an area of particular growth .

Separation Technologies

Boronic acids have been employed in separation technologies . They have been used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . They have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Safety and Hazards

The safety information for 2,4-Dichloro-5-isobutoxyphenylboronic acid is available in the Material Safety Data Sheet (MSDS) . It is recommended for research and development use only and not for medicinal, household, or other uses .

properties

IUPAC Name

[2,4-dichloro-5-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BCl2O3/c1-6(2)5-16-10-3-7(11(14)15)8(12)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDCPTZXOXJCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681686
Record name [2,4-Dichloro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256346-46-9
Record name Boronic acid, B-[2,4-dichloro-5-(2-methylpropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,4-Dichloro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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